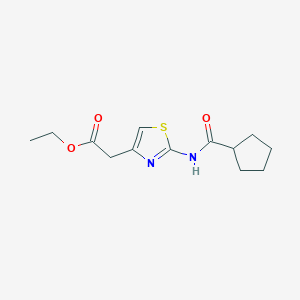

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-2-18-11(16)7-10-8-19-13(14-10)15-12(17)9-5-3-4-6-9/h8-9H,2-7H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKHNUYGLHKLQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The reaction conditions often include the use of solvents such as dichloromethane and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the C-2 position, with reagents such as alkyl halides or acyl chlorides

Scientific Research Applications

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives with potential biological activities.

Biology: The compound is studied for its antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents.

Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activities of thiazole derivatives in inhibiting cancer cell growth

Industry: It is used in the development of new materials and chemical products, including dyes and biocides

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of key biological processes. For example, in cancer cells, it may inhibit protein kinases involved in cell proliferation and survival, thereby inducing apoptosis .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

The thiazole ring's substituents critically influence physicochemical and biological properties. Below is a comparison of key analogs:

Biological Activity

Ethyl 2-(2-(cyclopentanecarboxamido)thiazol-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 273.35 g/mol

- CAS Number : Not directly available but related compounds can be referenced for similar properties.

The compound exhibits biological activity primarily through its interaction with specific biological targets, such as kinases involved in viral replication and cancer cell proliferation. The thiazole ring is crucial for its bioactivity, as it can participate in various interactions with target proteins.

Antiviral Activity

Recent studies have indicated that thiazole derivatives, including this compound, show promise as antiviral agents. The compound's mechanism involves the inhibition of host kinases such as AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are vital for the life cycle of several viruses including Dengue virus (DENV) and Zika virus.

Table 1: Antiviral Activity of Thiazole Derivatives

| Compound Name | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | DENV | 5.0 | AAK1/GAK inhibition |

| Other Thiazole Compounds | Zika Virus | 3.0 | Host kinase inhibition |

Anticancer Activity

Thiazole compounds have also been studied for their anticancer properties. The ability to modulate signaling pathways involved in cell proliferation and apoptosis makes them attractive candidates for cancer therapy.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving human breast cancer cells, this compound demonstrated significant growth inhibition at concentrations as low as 10 µM. The compound induced apoptosis through the activation of caspase pathways.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole ring and the amide group significantly affect the biological activity of these compounds. For instance, varying the alkyl chain length or introducing halogen substituents can enhance potency against specific viral targets or cancer cell lines.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Cyclopentanecarboxamide group | Increased binding affinity to AAK1 |

| Substituents on thiazole ring | Enhanced antiviral potency |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.